N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

HSP90 inhibition NMR binding assay Chemical probe

This research-grade compound uniquely combines a 3-tosylindole core (ΔEₚc > 0.5 V shift) with an imidazole-propyl linker, validated as a weak-binding HSP90α N-terminal fragment (Kd 19 μM, NMR) for fragment screening positive controls. The imidazole chelates Zn²⁺/Fe-heme, while the tosyl group modulates redox potential, enabling scaffold-hopping into CYP450 enzyme programs. With TPSA ~92 Ų and cLogP ~2.8, it fills HBA/HBD diversity gaps in screening libraries. Avoid catalog analogs lacking the integrated tosyl-imidazole motif.

Molecular Formula C23H24N4O3S
Molecular Weight 436.53
CAS No. 946358-77-6
Cat. No. B2843322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
CAS946358-77-6
Molecular FormulaC23H24N4O3S
Molecular Weight436.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCCN4C=CN=C4
InChIInChI=1S/C23H24N4O3S/c1-18-7-9-19(10-8-18)31(29,30)22-15-27(21-6-3-2-5-20(21)22)16-23(28)25-11-4-13-26-14-12-24-17-26/h2-3,5-10,12,14-15,17H,4,11,13,16H2,1H3,(H,25,28)
InChIKeyFOIFHVROCYLPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (946358-77-6): Structural Identity, Core Scaffold, and Pharmacophoric Features for Chemical Procurement


N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946358-77-6, molecular formula C23H24N4O3S, molecular weight 436.53 g/mol) is a synthetic small molecule comprising an indole core sulfonylated at the 3-position (tosyl group) and N1-alkylated with an acetamide linker carrying a terminal imidazole ring via a propyl spacer . The compound integrates three distinct pharmacophoric elements—an indole scaffold, a sulfonyl group, and an imidazole moiety—into a single structure, which places it at the intersection of several medicinal-chemistry chemotypes including sulfonylindole-based enzyme inhibitors and imidazole-containing metal-coordinating ligands [1]. It is typically supplied at ≥95% purity (HPLC) and is handled as a research-grade building block for target-specific probe development .

Why N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide Cannot Be Replaced by Generic Indole-Imidazole Acetamides: A Quantitative Comparator Perspective


Within the 3-tosyl-1H-indol-1-yl acetamide series, subtle changes in the N-substituent on the acetamide linker—e.g., replacing the 3-(1H-imidazol-1-yl)propyl tail with a thiazol-2-yl, isoxazol-3-yl, or pyridin-3-ylmethyl group—result in divergent molecular recognition profiles, as evidenced by differential HSP90α binding affinities and distinct electrostatic potential surfaces at the terminal heterocycle [1]. Generic imidazole-containing indole derivatives often lack the 3-tosyl group, which substantially alters the indole ring's electron density and cathodic reduction potential; cyclic voltammetry data on N-sulfonylindoles demonstrate a >0.5 V shift in cathodic potential compared to simple sulfonamides, indicating that the 3-tosyl substituent uniquely tunes the redox behavior of the indole core [2]. Consequently, neither the imidazole-propyl linker alone nor the tosyl-indole core alone can recapitulate the integrated interaction pattern of the target compound, making blind interchange with structurally similar catalog analogs scientifically unsound.

Quantitative Differentiation Evidence for N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide Relative to Closest Analogs and In-Class Candidates


HSP90α Binding Affinity (NMR): Target Compound vs. Structurally Related Analogs

The target compound binds human HSP90α (1–236 residues, N-terminal 6His-tagged) with a Kd of 19,000 nM (19 µM) determined by 2D ¹H-¹⁵N chemical shift perturbation NMR [1]. In the same ITC-based assay format, two structurally related ligands—BDBM50270471 (CHEMBL4075556) and BDBM50087812 (CHEMBL3426787)—exhibit Kd values of 320 nM and 620 nM, respectively, indicating that the target compound is approximately 30- to 60-fold weaker in affinity [2]. This quantitative rank-ordering confirms that the specific combination of a 3-tosyl substituent on indole and the imidazole-propyl-acetamide N1-substitution yields a unique affinity fingerprint distinct from other imidazole-indole chemotypes evaluated against the same HSP90 construct.

HSP90 inhibition NMR binding assay Chemical probe

Terminal Heterocycle Swap: Imidazole vs. Thiazole vs. Isoxazole in 3-Tosyl-Indole Acetamides

Within the 2-(3-tosyl-1H-indol-1-yl)acetamide scaffold, replacing the imidazole-propyl tail with a thiazol-2-yl group (CAS 946306-47-4) or isoxazol-3-yl group (CAS 946223-96-7) alters hydrogen-bond donor/acceptor capacity and metal-coordination geometry . The imidazole ring can simultaneously act as a hydrogen-bond donor (N–H) and acceptor (N:), and coordinates Zn²⁺ or heme iron in enzyme active sites; thiazole and isoxazole lack the dual H-bond donor–acceptor character and exhibit different dipole moments [1]. No published head-to-head enzymatic IC₅₀ data exist for the target compound vs. these specific analogs, but class-level SAR from the 3-(azolylmethyl)-1H-indole aromatase inhibitor series demonstrates that imidazole derivatives consistently display 5- to 20-fold higher potency than corresponding triazole or thiazole analogs against P450arom, attributable to optimal imidazole–heme iron coordination geometry [2].

Structure-activity relationship Heterocycle bioisosterism Ligand design

Electrochemical Differentiation: 3-Tosyl-Indole vs. Non-Sulfonylated Indole Core

Cyclic voltammetry studies on N-sulfonylindoles demonstrate that the tosyl group shifts the cathodic reduction potential of the indole ring by >0.5 V to more negative values compared to non-sulfonylated indole or simple sulfonamides [1]. Specifically, tosylindole exhibits a cathodic peak potential (Eₚc) approximately –2.4 V vs. SCE, whereas the corresponding non-tosylated indole reduces at around –1.9 V under identical conditions (Hg cathode, 0.1 M Bu₄NBF₄ in DMF, scan rate 200 mV/s) [1]. The target compound, bearing a 3-tosyl group, is predicted to share this shifted redox profile, which directly impacts its stability under reducing conditions and its eligibility as a substrate in reductive cleavage protocols [2].

Redox potential Cyclic voltammetry Sulfonamide electrochemistry

Linker Length and Flexibility: Propyl Spacer vs. Methylene/Ethylene Analogs

The 3-(1H-imidazol-1-yl)propyl chain provides a three-methylene spacer between the acetamide and imidazole rings, offering greater conformational degrees of freedom compared to the methylene-linked 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indole analogs reported by Marchand et al. [1]. In the aromatase inhibitor series, 1-tosyl-3-(imidazol-1-ylmethyl)indole (i.e., one methylene spacer) showed IC₅₀ values in the 0.5–2 µM range against P450arom, whereas extending the spacer to ethylene or propylene in related imidazole-containing scaffolds has been shown to modulate potency by factors of 2- to 8-fold due to altered heme-iron coordination geometry [2]. The propyl linker in the target compound is predicted to access deeper substrate pockets or adopt alternative binding poses that are inaccessible to methylene-linked analogs.

Linker optimization Conformational flexibility Target engagement

Physicochemical Differentiation: Molecular Weight, cLogP, and TPSA vs. Closest Catalog Analogs

The target compound (MW 436.53, predicted cLogP ~2.8, TPSA ~92 Ų) occupies a distinct region of physicochemical space compared to commercially available analogs: N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (MW 411.5, cLogP ~3.2, TPSA ~75 Ų) and N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (MW 395.4, cLogP ~2.5, TPSA ~85 Ų) . The imidazole ring contributes additional hydrogen-bond donors (1) and acceptors (1) relative to thiazole or isoxazole, increasing topological polar surface area and reducing lipophilicity, which in turn influences solubility, permeability, and off-target promiscuity profiles [1].

Drug-likeness Physicochemical profiling Library design

Procurement-Relevant Application Scenarios for N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide Based on Quantified Differentiation Evidence


Low-Affinity Fragment Control for HSP90α NMR-Based Fragment Screening

With a Kd of 19 µM (NMR) against the HSP90α N-terminal domain, this compound serves as a validated low-affinity fragment hit for use as a positive control in ligand-observed or protein-observed NMR fragment screens targeting the HSP90 chaperone [1]. Its defined binding site (supported by chemical shift perturbation data) and weak affinity make it suitable for competition-based screening cascade validation where displacement by higher-affinity fragments is monitored.

Metalloenzyme Inhibitor Scaffold-Hopping Template with Imidazole Metal-Coordination Motif

The imidazole moiety provides a well-characterized Zn²⁺/Fe-heme coordination anchor, while the 3-tosyl group renders the indole core electrochemically distinct (ΔEₚc > 0.5 V vs. non-sulfonylated indoles) [2]. This dual functionality supports scaffold-hopping programs targeting cytochrome P450 enzymes (e.g., aromatase, thromboxane synthase) where both metal coordination and oxidative stability are critical design parameters [3].

Linker-Length SAR Probe for Indole-Imidazole Spacing Optimization

The three-carbon propyl spacer distinguishes this compound from methylene-linked analogs (e.g., 1-tosyl-3-(imidazol-1-ylmethyl)indole) [3]. Procurement of this compound alongside shorter-linker analogs enables systematic exploration of the impact of linker flexibility on target binding kinetics and residence time, particularly in programs where the imidazole must reach a deeply buried metal cofactor.

Physicochemical Library Diversification for Multiparameter Lead Optimization

The compound occupies a differentiated physicochemical niche (TPSA ~92 Ų, cLogP ~2.8) relative to thiazole and isoxazole series analogs . Inclusion of this compound in diversity-oriented screening decks broadens compound library coverage in the polar surface area dimension, addressing gaps in HBA/HBD diversity that are predictive of oral bioavailability and off-target selectivity [4].

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.